molecular formula C11H12N2O2 B8272712 2-(N-ethylformamido)-6-methylbenzoxazole

2-(N-ethylformamido)-6-methylbenzoxazole

Cat. No.: B8272712
M. Wt: 204.22 g/mol
InChI Key: SXHIWUSWLZGCSS-UHFFFAOYSA-N
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Description

2-(N-ethylformamido)-6-methylbenzoxazole is a benzoxazole derivative featuring a methyl group at the 6th position and an N-ethylformamido moiety at the 2nd position. Benzoxazoles are heterocyclic compounds containing fused benzene and oxazole rings, known for their stability and diverse applications in medicinal chemistry and materials science . This compound’s molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol (calculated based on 6-methylbenzoxazole’s base structure, C₈H₇NO, MW 133.15 g/mol ).

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-ethyl-N-(6-methyl-1,3-benzoxazol-2-yl)formamide

InChI

InChI=1S/C11H12N2O2/c1-3-13(7-14)11-12-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3

InChI Key

SXHIWUSWLZGCSS-UHFFFAOYSA-N

Canonical SMILES

CCN(C=O)C1=NC2=C(O1)C=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Substituent Position and Functional Groups
  • 6-Methylbenzoxazole (Base Structure) : Lacks the 2-position substitution, serving as a precursor. Its CAS number is 10531-80-3, with a melting point of 29–31°C .
  • 2-Acetamido-6-carboxamide Benzothiazoles : Benzothiazole derivatives (e.g., compounds 20–24 in ) feature acetamido (position 2) and carboxamide (position 6) groups. These substitutions confer high melting points (>200°C) due to strong intermolecular hydrogen bonding .
  • 2-Amino-6-methylbenzoxazoles: Synthesized via ionic liquid-catalyzed amination (e.g., 4e–4i), these derivatives exhibit yields of 84–94% but lack the formamido group’s electron-withdrawing character .
Core Heterocycle Variations
  • Benzothiazoles vs. Benzoxazoles : Benzothiazoles (sulfur-containing) exhibit higher π-electron density and redox activity compared to benzoxazoles (oxygen-containing), influencing their reactivity and biological target interactions .

Key Observations :

  • EEDQ-mediated coupling () is effective for carboxamide formation but requires polar aprotic solvents like DMF.
  • Ionic liquid catalysts (e.g., [BPy]I) enable room-temperature amination with high regioselectivity, offering greener alternatives .

Physicochemical Properties

  • Melting Points :

    • 6-Methylbenzoxazole: 29–31°C .
    • 2-Acetamido benzothiazoles: >200°C due to hydrogen bonding .
    • 2-(Benzimidazolylmethylthio)-6-methylbenzoxazole (5k ): 181–182°C, lower due to thioether linkage .
    • Hypothetical: The N-ethylformamido group in the target compound may reduce intermolecular forces, yielding a lower melting point than acetamido derivatives.
  • Solubility :

    • The formamido group’s polarity could enhance aqueous solubility compared to hydrophobic substituents like phenylsulfonamides .

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